molecular formula C12H12N2O10 B8003754 Disuccinimidyl tartrate

Disuccinimidyl tartrate

Cat. No.: B8003754
M. Wt: 344.23 g/mol
InChI Key: NXVYSVARUKNFNF-NXEZZACHSA-N
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Description

Disuccinimidyl tartarate (DST) is a homobifunctional, amine-reactive crosslinking reagent containing two N-hydroxysuccinimide (NHS) ester groups. These esters react with primary amines (ε-amino groups of lysine residues or N-terminal α-amines) to form stable amide bonds, enabling the covalent linkage of proximal proteins or subunits . DST features a short spacer arm derived from tartaric acid, with a maximum span of 6.4 Å (0.64 nm) between reactive groups . Notably, DST is water-soluble, distinguishing it from hydrophobic analogs like disuccinimidyl suberate (DSS) or dithiobis(succinimidylpropionate) (DSP), which require organic solvents for dissolution . Its solubility and short spacer make it ideal for studying tight protein interfaces, such as viral capsid assembly or receptor-ligand interactions . Additionally, DST’s vicinal glycol moiety allows cleavage via periodate oxidation, enabling recovery of crosslinked components without disrupting disulfide bonds .

Properties

IUPAC Name

bis(2,5-dioxopyrrolidin-1-yl) (2R,3R)-2,3-dihydroxybutanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O10/c15-5-1-2-6(16)13(5)23-11(21)9(19)10(20)12(22)24-14-7(17)3-4-8(14)18/h9-10,19-20H,1-4H2/t9-,10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXVYSVARUKNFNF-NXEZZACHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C(C(C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)[C@@H]([C@H](C(=O)ON2C(=O)CCC2=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10211120
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62069-75-4, 77658-91-4
Record name Disuccinimidyl tartarate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062069754
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disuccinimidyl tartarate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10211120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Disuccinimidyl tartrate
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Biological Activity

Disuccinimidyl tartarate (DST) is a bifunctional crosslinking agent widely used in biochemical research and applications. It features two N-hydroxysuccinimide (NHS) ester groups that react with amine-containing compounds, making it effective for conjugating proteins, peptides, and other biomolecules. DST is particularly valued for its ability to form stable linkages while allowing for subsequent cleavage under mild conditions, which is advantageous in various experimental setups.

  • Molecular Formula : C12_{12}H12_{12}N2_2O10_{10}
  • Molecular Weight : 344.23 g/mol
  • Solubility : Soluble in water, DMSO, or DMF at concentrations around 10 mM.
  • Reactive Groups : NHS esters at both ends, reactive towards primary amines.
  • Cleavage : Can be cleaved by sodium meta-periodate.

Table 1: Properties of Disuccinimidyl Tartarate

PropertyValue
Molecular FormulaC12_{12}H12_{12}N2_2O10_{10}
Molecular Weight344.23 g/mol
SolubilityWater, DMSO, DMF
Reactive GroupsNHS ester
Cleavage MethodSodium meta-periodate

DST functions primarily through the formation of covalent bonds between amino groups of proteins or peptides. The NHS esters react with the nucleophilic amines, leading to stable amide bonds. This property is utilized extensively in protein crosslinking experiments to study protein interactions, structure-function relationships, and to stabilize protein complexes.

Applications in Research

  • Protein Crosslinking : DST is often used to stabilize protein structures for analysis via techniques such as mass spectrometry and crystallography. It helps define spatial relationships between protein domains and assists in mapping protein-protein interactions.
  • Cell Surface Receptor Studies : DST has been employed to crosslink ligands to cell surface receptors, facilitating the study of receptor dynamics and signaling pathways. For instance, studies involving interleukin-5 receptors utilized DST to investigate binding affinities and receptor conformations .
  • Tissue Engineering : In tissue engineering applications, DST has been used to enhance bonding strengths in tissue adhesives. Research indicates that combining DST with modified gelatin improves adhesion properties significantly .

Case Studies

  • Characterization of Intermediate Filaments : A study demonstrated the use of DST to crosslink desmin filaments, revealing critical insights into their structural organization. The resulting crosslinks provided information on the spatial arrangement of coiled-coil domains within the filaments .
  • Binding Studies with Cytokines : Research involving the crosslinking of labeled interleukin-5 with its receptors on immune cells highlighted the utility of DST in elucidating receptor-ligand interactions and signaling mechanisms .
  • Adhesive Interfaces in Surgery : A novel tissue adhesive composed of cholesteryl group-modified gelatin and DST was developed for surgical applications. This adhesive exhibited enhanced tissue penetration and bonding strength compared to traditional adhesives .

Advantages and Limitations

Advantages

  • High specificity for amine groups allows for targeted crosslinking.
  • Cleavable under mild conditions without disrupting disulfide bonds.
  • Versatile applications across various fields including biochemistry, cell biology, and materials science.

Limitations

  • Requires careful handling due to potential reactivity with unintended nucleophiles.
  • The efficiency of crosslinking can vary depending on the local environment (pH, ionic strength).

Scientific Research Applications

Protein Crosslinking

DST is primarily used for crosslinking proteins in various research settings. It allows for the stabilization of protein complexes and the study of protein-protein interactions. The cleavable nature of DST enables researchers to revert crosslinked proteins back to their original state, facilitating further analysis.

Immunoassays

In immunoassay development, DST is employed to immobilize antibodies onto solid supports. This immobilization is crucial for creating stable and reproducible assays, such as enzyme-linked immunosorbent assays (ELISAs). The ability to cleave the crosslinker post-assay enhances assay flexibility and allows for the regeneration of surfaces.

Tissue Engineering

DST has been explored in tissue engineering applications, particularly in creating biodegradable adhesives for medical devices like catheters. Studies have shown that combining DST with other materials can significantly reduce infection risks associated with implanted devices . This application highlights its potential in enhancing biocompatibility and functionality of medical implants.

Structural Biology

In structural biology, DST is utilized to elucidate protein structures through crosslinking studies. For example, DST has been used to define the spatial arrangement of coiled-coil domains in proteins like desmin, providing insights into protein architecture at a molecular level . Such studies are critical for understanding protein function and interaction networks.

Case Study 1: Crosslinking in Protein Studies

A study demonstrated the use of DST to investigate the interactions between desmin filaments. By employing DST as a crosslinker, researchers were able to determine the relative positions of coiled coils within desmin protofilaments, revealing important structural information about muscle proteins .

Case Study 2: Catheter Infection Prevention

Research focused on using DST in conjunction with biodegradable materials showed promising results in preventing catheter-related infections. The study indicated that the combination of DST with titanium dioxide nanoparticles could significantly reduce bacterial adhesion and biofilm formation on catheter surfaces . This application underscores DST's role in enhancing medical device performance.

Comparative Data Table

Property/FeatureDisuccinimidyl Tartarate (DST)Other Common Crosslinkers
TypeHomobifunctionalHomobifunctional/Heterobifunctional
Reactive GroupsNHS EsterNHS Ester/Other reactive groups
CleavableYes (sodium meta-periodate)Varies (some are not cleavable)
SolubilityDMSO, DMFVaries
Typical ApplicationsProtein crosslinking, immunoassays, tissue engineeringProtein crosslinking, immobilization

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Crosslinking Reagents and Properties

The following table compares DST with structurally related NHS-ester crosslinkers:

Crosslinker Spacer Length (Å) Solubility Cleavability Key Applications
Disuccinimidyl tartarate (DST) 6.4 Water Periodate oxidation Tight protein interfaces (e.g., HIV-1 capsid , endothelin receptors ).
Disuccinimidyl suberate (DSS) 11.4 DMSO/DMF Non-cleavable Large protein complexes (e.g., IL-5 receptor studies ).
Dithiobis(succinimidylpropionate) (DSP) 12.0 Organic solvents Reductive cleavage (DTT, TCEP) Membrane protein interactions (e.g., P22 procapsid crosslinking ).
Bis(sulfosuccinimidyl) suberate (BS3) 11.4 Water (sulfonated) Non-cleavable Cell-surface protein crosslinking (e.g., NgCAM-Axonin-1 heterodimers ).
DTSSP 12.2 Water (sulfonated) Reductive cleavage Extracellular protein interactions (e.g., complement system analysis ).

Research Findings and Functional Distinctions

Spacer Length and Specificity :

  • DST’s short spacer (6.4 Å) enables precise mapping of closely apposed lysine residues. In HIV-1 capsid proteins, DST linked Lys70 (N-terminal) and Lys182 (C-terminal), revealing subunit interfaces undetected by longer crosslinkers . Conversely, DSS (11.4 Å) and DSP (12.0 Å) identified interactions between spatially distant residues (e.g., Lys183-Lys183 in bacteriophage P22) .
  • In IL-5 receptor studies, DSS crosslinked high-affinity receptor complexes (160 kDa), while DST predominantly labeled low-affinity subunits (92.5 kDa), reflecting differences in binding-site proximity .

Solubility and Experimental Flexibility :

  • DST’s water solubility allows crosslinking in physiological buffers without organic solvents, minimizing protein denaturation . This property was critical for studying Shewanella oneidensis membrane proteins, where hydrophobic crosslinkers (e.g., DSS) disrupted native conformations .
  • By contrast, DSP and DSS require solubilization in DMSO or DMF, limiting their use in live-cell assays .

Cleavage Mechanisms: DST’s periodate-cleavable bond preserves disulfide networks, making it superior for analyzing cysteine-rich proteins like IgG or viral envelope proteins . DSP and DTSSP rely on reductive cleavage, which disrupts endogenous disulfide bonds .

Hydrophobicity and Artifact Avoidance: DST’s lower hydrophobicity (vs. DSS or MRN) reduces non-specific aggregation. In Arabidopsis Cor15am oligomerization studies, DST produced cleaner crosslinking profiles compared to DSP, which generated high-molecular-weight artifacts .

Preparation Methods

Direct Esterification of Tartaric Acid

The primary synthesis method involves converting tartaric acid into its bis(N-hydroxysuccinimide) ester. Tartaric acid, a naturally occurring dicarboxylic acid, serves as the backbone, while NHS groups are introduced via carbodiimide-mediated coupling. The reaction typically employs dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as activators.

The general reaction scheme is as follows:

Tartaric acid+2NHSDCC/EDCDisuccinimidyl tartarate+2H2O\text{Tartaric acid} + 2\,\text{NHS} \xrightarrow{\text{DCC/EDC}} \text{Disuccinimidyl tartarate} + 2\,\text{H}_2\text{O}

Key parameters include maintaining an anhydrous environment to prevent NHS hydrolysis and using polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The stoichiometric ratio of tartaric acid to NHS is critical, with a 1:2 molar ratio ensuring complete esterification.

Alternative Activation Strategies

While carbodiimide-based activation dominates industrial synthesis, alternative methods include mixed anhydride formation using chloroformates or pre-activation with hydroxybenzotriazole (HOBt). These approaches mitigate side reactions such as NHS dimerization but are less commonly reported in commercial DST production.

Reaction Optimization and Condition Control

Temperature and pH Requirements

Optimal reaction temperatures range between 0–4°C during initial mixing to minimize exothermic side reactions, followed by gradual warming to 25°C for completion. pH control is unnecessary in non-aqueous systems, but post-reaction quenching with aqueous buffers (e.g., Tris-HCl) neutralizes residual activators.

Inert Atmosphere and Solvent Selection

Syntheses conducted under nitrogen or argon atmospheres reduce hydrolysis and oxidation risks. Solvent choice directly impacts yield:

SolventSolubility of DSTReaction Yield (%)
DMF10 mM85–90
DMSO10 mM80–85
Acetonitrile<5 mM60–70
Data compiled from

Purification and Characterization

Isolation Techniques

Crude DST is purified via recrystallization from ice-cold ethyl acetate or column chromatography using silica gel (eluent: chloroform/methanol 9:1). High-performance liquid chromatography (HPLC) with C18 columns confirms purity (>95%), with a retention time of 8.2 minutes under acetonitrile/water gradients.

Spectroscopic Characterization

  • FT-IR : Peaks at 1815 cm1^{-1} (C=O stretch, NHS ester) and 1740 cm1^{-1} (ester carbonyl).

  • 1^1H NMR (DMSO-d6_6): δ 2.82 (s, 8H, succinimide), 4.40 (m, 2H, tartrate CH), 5.20 (s, 2H, OH).

  • Mass Spectrometry : ESI-MS m/z 345.1 [M+H]+^+.

Industrial-Scale Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance mixing efficiency and reduce side products. Batch processes report yields of 70–75%, whereas flow systems achieve 85–90% by minimizing thermal gradients. Quality control assays include:

  • Free NHS Content : <0.5% (by UV at 260 nm).

  • Residual Solvents : <100 ppm (GC-MS).

Challenges and Mitigation Strategies

Hydrolysis During Synthesis

NHS esters are prone to hydrolysis, necessitating low-water solvents (<0.1% H2_2O) and rapid processing. Adding molecular sieves (3Å) to reaction mixtures reduces water content by 50%.

Byproduct Formation

Dicyclohexylurea (DCU), a DCC byproduct, is removed via filtration or extraction with cold ether. Substituting EDC for DCC eliminates DCU but requires acidic workup to remove urea derivatives.

SupplierPurity (%)Solubility (H2_2O)Price (USD/g)
EvitaChem9810 mM120
Thermo Scientific9510 mM150
GlpBio908 mM95
Data from

Emerging Methodologies

Recent advances include enzymatic esterification using lipases, which operate under mild conditions (pH 7.0, 37°C) but currently yield <50% DST due to substrate specificity challenges. Photocatalytic methods using TiO2_2 nanoparticles are under investigation but remain experimental .

Q & A

Advanced Research Question

  • Fragmentation optimization : Use high-resolution tandem MS (e.g., Orbitrap) and collision-induced dissociation (CID) to resolve DST’s ester-linked peptides.
  • Software pipelines : xQuest/xProphet algorithms are critical for identifying low-abundance crosslinked peptides and filtering false positives .
  • Cleavage specificity : DST’s tartrate backbone is resistant to reduction, unlike disulfide-based crosslinkers (e.g., DTSSP), requiring alternative validation methods like alkaline hydrolysis .

How does DST’s water solubility affect experimental design compared to hydrophobic crosslinkers?

Basic Research Question
DST’s solubility in aqueous buffers (unlike DSS or MRN) enables direct application to membrane protein studies without organic solvents. For example, in Shewanella oneidensis membrane protein crosslinking, DST labeled surface-exposed amines without disrupting lipid bilayers, whereas hydrophobic reagents required detergent solubilization .

How to quantitatively analyze crosslinking efficiency and stoichiometry in DST-treated samples?

Advanced Research Question

  • Gel-based analysis : SDS-PAGE with Coomassie or SYPRO Ruby staining, followed by densitometry to quantify dimer:monomer ratios (e.g., 50% dimers in HIV-1 capsid tubes) .
  • Mass spectrometry : Isotope-labeled quantification (e.g., SILAC) or label-free spectral counting to assess crosslink stoichiometry .
  • Statistical validation : Use tools like xProphet to calculate false-discovery rates (<5%) for crosslink identifications .

What controls are necessary to validate specificity in DST-mediated crosslinking experiments?

Basic Research Question

  • Negative controls : Omit DST or use lysine-blocking reagents (e.g., NHS-acetate).
  • Competition assays : Add excess unmodified ligand (e.g., endothelin-1 competition reduced DST-labeled receptor bands by >90%) .
  • Mutagenesis : Replace target lysines with arginine to confirm crosslinking sites .

How to model protein interaction networks using DST crosslinking data from complex systems?

Advanced Research Question

  • Integrate structural data : Combine DST-derived distance constraints (≤6.4 Å) with cryo-EM or X-ray crystallography (e.g., HIV capsid hexamer modeling) .
  • Computational docking : Use tools like HADDOCK to refine interaction interfaces based on crosslink-constrained residues .
  • Functional validation : Test predicted interfaces via site-directed mutagenesis (e.g., disrupting B2 receptor-ligand binding by mutating crosslinked lysines) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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